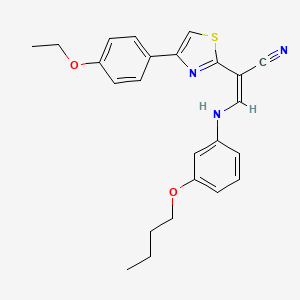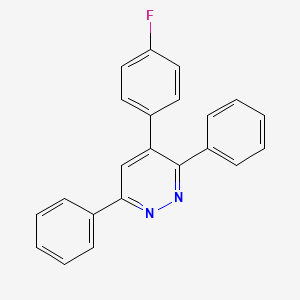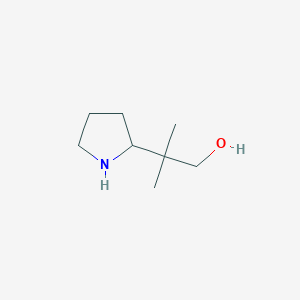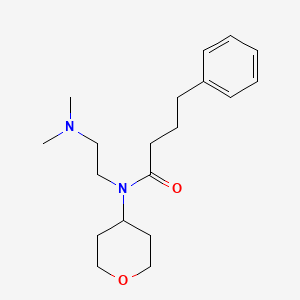![molecular formula C14H17NO3 B2554123 Benzoate de méthyle 4-[(2-méthyl-5-oxopyrrolidin-2-yl)méthyl] CAS No. 1955557-30-8](/img/structure/B2554123.png)
Benzoate de méthyle 4-[(2-méthyl-5-oxopyrrolidin-2-yl)méthyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate" is a chemical entity that can be associated with various research areas, including organic synthesis and material science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including condensation, cycloaddition, and substitution reactions. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was achieved through a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction . These methods could potentially be adapted for the synthesis of "Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Density functional theory (DFT) has been employed to optimize molecular structures and investigate vibrational frequencies and NMR chemical shifts . These analytical methods would be essential for the molecular structure analysis of "Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate" to confirm its structure and understand its electronic properties.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using global chemical reactivity descriptors and natural population analysis (NPA) . The behavior of compounds in different solvent media has been examined, which is crucial for understanding the solubility and reactivity of "Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate" . Additionally, the unexpected formation of bis-oxazolones from methyl 3-arylamino-2-benzoylaminopropenoates under certain conditions highlights the importance of reaction conditions in determining the outcome of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their thermodynamic and non-linear optical (NLO) properties, have been investigated . Spectrophotometric and voltammetric methods have been developed for the determination of compounds in aqueous media, which could be adapted for the analysis of the physical and chemical properties of "Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate" .
Applications De Recherche Scientifique
Synthèse organique
“Benzoate de méthyle 4-[(2-méthyl-5-oxopyrrolidin-2-yl)méthyl]” est utilisé en synthèse organique. Il a été obtenu en tant que produit unique lors d'une expérience sur les modes de cyclisation d'un énamino amide dérivé de la glycine . Le rendement élevé et la simplicité opérationnelle sont les principales caractéristiques de la procédure de synthèse présentée .
Développement de médicaments
La synthèse des amides d'acide pyrrole-3-carboxylique est d'un intérêt significatif car cette sous-structure est au cœur de médicaments remarquablement efficaces tels que l'atorvastatine et le sunitinib . Les dérivés 4-oxo des acides pyrrole-3-carboxyliques, structurellement apparentés, et les pyrrolin-4-ones en général, présentent également un intérêt en tant que composés bioactifs .
Activité antipaludique
Les pyrrolin-4-ones ont montré une activité antipaludique . Cela a inspiré le développement de nombreuses approches à leur synthèse .
Activité inhibitrice de la protéase du VIH-1
Les pyrrolin-4-ones ont démontré une activité inhibitrice de la protéase du VIH-1 . Cela a conduit au développement de diverses méthodes pour leur synthèse .
Activité antibactérienne
Certains composés synthétisés liés au “Benzoate de méthyle 4-[(2-méthyl-5-oxopyrrolidin-2-yl)méthyl]” ont montré une activité antibactérienne significative . Ils présentaient une zone d'inhibition significative à des concentrations plus élevées .
Recherche sur le SRAS-CoV-2
Bien que ne se rapportant pas directement au “Benzoate de méthyle 4-[(2-méthyl-5-oxopyrrolidin-2-yl)méthyl]”, la recherche sur des composés similaires a été utilisée dans l'étude du SRAS-CoV-2 .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(8-7-12(16)15-14)9-10-3-5-11(6-4-10)13(17)18-2/h3-6H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTPQCXYADGGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)



![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)

![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2554056.png)





![3-Amino-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2554063.png)